3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN3O and its molecular weight is 283.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. The pyrrolidine ring is a common feature in many biologically active compounds and is often involved in binding to target proteins .
Mode of Action
The mode of action would depend on the specific target proteins of this compound. The fluorophenyl group could be involved in hydrophobic interactions, while the pyrrolidine ring could form hydrogen bonds or dipole-dipole interactions .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. The effects could range from enzyme inhibition or activation, to effects on cell signaling, depending on the target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on many factors, including its size, charge, and the presence of functional groups. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence these properties .
Result of Action
The molecular and cellular effects would depend on the specific actions of this compound on its target proteins. This could range from changes in cell growth and proliferation, to effects on cell death, depending on the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance or inhibit its binding to target proteins .
Biochemical Analysis
Biochemical Properties
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, this compound can bind to specific protein domains, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities. In in vitro and in vivo studies, prolonged exposure to this compound has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting its potential for long-term biochemical modulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or organ dysfunction. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The metabolic fate of this compound includes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its overall bioavailability and efficacy. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-5-3-9(4-6-10)8-12-16-13(18-17-12)11-2-1-7-15-11;/h3-6,11,15H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRADVFJPPHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.